4-Iodo-1-methyl-1H-imidazole, HCl (CAS 871333-96-9): A Technical Guide to Its Role in Advanced Medicinal Chemistry
4-Iodo-1-methyl-1H-imidazole, HCl (CAS 871333-96-9): A Technical Guide to Its Role in Advanced Medicinal Chemistry
Executive Summary
4-Iodo-1-methyl-1H-imidazole (and its hydrochloride salt, CAS 871333-96-9) is a highly versatile halogenated heterocyclic building block that has become indispensable in modern drug discovery. Structurally, the compound features a privileged imidazole scaffold locked into a specific tautomeric form by an
Physicochemical Profiling and Structural Rationale
In medicinal chemistry, the choice between a free base and a hydrochloride salt often dictates the solubility, stability, and handling characteristics of the intermediate. 4-Iodo-1-methyl-1H-imidazole is commercially available in both forms[2],[3].
Structural Causality in Drug Design
The utility of this building block stems from two critical structural features:
-
The
-Methyl Group: Unsubstituted imidazoles undergo rapid tautomerization, complicating structure-activity relationship (SAR) studies and leading to unpredictable binding modes in target proteins. The -methyl group eliminates this tautomerism, locking the ring geometry. This is particularly crucial when the imidazole acts as a hinge-binder in the ATP-binding pocket of kinases[4]. -
The C4-Iodine Atom: Iodine is an excellent leaving group for oxidative addition. Compared to brominated or chlorinated analogs, the C4-iodo derivative exhibits significantly lower activation energy in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Stille), allowing for milder reaction conditions and higher yields[1].
Quantitative Data Summary
| Property | Free Base[3] | Hydrochloride Salt[2] |
| CAS Number | 71759-87-0 | 871333-96-9 |
| PubChem CID | 2773463 | 44118204 |
| Molecular Formula | C₄H₅IN₂ | C₄H₆ClIN₂ |
| Molecular Weight | 208.00 g/mol | 244.46 g/mol |
| Physical State | Pale Beige to White Solid | White to Off-White Powder |
| Storage Conditions | 2–8°C, dark, dry environment | 2–8°C, dark, dry environment |
| GHS Hazards | H315, H319, H335 | Irritant (Skin/Eye/Respiratory) |
Upstream Synthesis: Regioselective Halogen-Metal Exchange
The synthesis of 4-iodo-1-methyl-1H-imidazole relies on the precise exploitation of the electronic differences between the C4 and C5 positions of the imidazole ring. The standard upstream precursor is 4,5-diiodo-1-methyl-1H-imidazole .
Mechanistic Causality
The C5 position of the
Experimental Protocol: Regioselective Deiodination
This self-validating protocol consistently yields >90% of the desired product.[5]
-
Preparation: Dissolve 4,5-diiodo-1-methyl-1H-imidazole (10.00 g, 29.9 mmol) in anhydrous CH₂Cl₂ (150 mL) under a nitrogen atmosphere at room temperature.
-
Grignard Addition: Slowly add EtMgBr (3.0 M solution in ether, 11.00 mL, 32.9 mmol, ~1.1 eq.) dropwise over 15 minutes. Caution: The reaction is mildly exothermic.
-
Maturation: Stir the resulting mixture for 20 minutes. Monitor via TLC to confirm the complete consumption of the diiodo starting material.
-
Quench: Carefully quench the reaction by adding deionized water (20 mL).
-
Workup: Separate the layers. Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the product as a pale yellow oil (which solidifies upon cooling).
Downstream Applications in Drug Discovery
The 4-iodo-1-methyl-1H-imidazole scaffold is a privileged intermediate in the synthesis of complex therapeutics.
A. BCR-ABL Kinase Inhibitors (CML Therapy)
In the pursuit of overcoming the severe cardiotoxicity associated with third-generation Chronic Myeloid Leukemia (CML) drugs like Ponatinib, researchers utilized 4-iodo-1-methyl-1H-imidazole to synthesize novel diarylamide 3-aminoindazole derivatives. By coupling the imidazole to an alkyne core via a Sonogashira reaction, they generated inhibitors (e.g., compounds 33a and 36a) that effectively target the imatinib-resistant T315I "gatekeeper" mutation while demonstrating significantly improved cardiac safety profiles in iPSC-cardiomyocyte models[4],[6].
B. Cytotoxic Marine Alkaloids
The compound is a critical building block in the total synthesis of Leucetta alkaloids (e.g., Naamidines). These polysubstituted 2-aminoimidazole natural products, isolated from marine sponges, exhibit potent cytotoxicity against human cancer cell lines (such as MCF-7 and HeLa)[5],[7].
Caption: Synthetic pathways and drug discovery applications of 4-Iodo-1-methyl-1H-imidazole.
Experimental Workflow: Sonogashira Cross-Coupling
To integrate the imidazole ring into complex pharmacophores, the Sonogashira cross-coupling reaction is the industry standard[4].
Mechanistic Causality
The reaction relies on dual catalysis. The Palladium catalyst (
Protocol: Imidazole-Alkyne Coupling
-
Preparation: In a heavy-walled sealed tube, combine 4-iodo-1-methyl-1H-imidazole (1.0 eq) and the terminal alkyne (1.2 eq).
-
Catalyst Loading: Add
(0.1 eq) and (0.05 eq). -
Solvent & Base: Suspend the mixture in anhydrous, degassed DMF. Add
-Diisopropylethylamine (DIPEA) (3.0 eq). -
Thermal Activation: Purge the tube with argon, seal tightly, and heat to 100 °C for 24 hours[4].
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine to remove DMF and amine salts. Dry over
and purify via silica gel chromatography.
Caption: Step-by-step experimental workflow for Sonogashira cross-coupling.
Handling, Safety, and Storage
As a halogenated heterocycle, 4-iodo-1-methyl-1H-imidazole (and its HCl salt) must be handled with standard laboratory PPE.
-
Toxicity: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].
-
Storage: To prevent photolytic degradation of the carbon-iodine bond, the compound must be stored in a tightly closed container, protected from light, and refrigerated at 2–8°C[8].
References
Sources
- 1. 1-Methyl-5-(tributylstannyl)-1H-imidazole | 147716-03-8 | Benchchem [benchchem.com]
- 2. 4-Iodo-1-methyl-1H-imidazole, HCl | C4H6ClIN2 | CID 44118204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodo-1-methyl-1H-imidazole | C4H5IN2 | CID 2773463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis and Cytotoxicity of Leucetta Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 871333-96-9 4-IODO-1-METHYL-1H-IMIDAZOLE, HCL [chemsigma.com]
